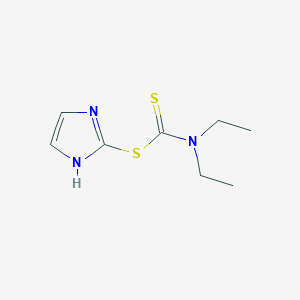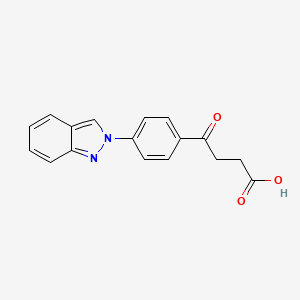
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid typically involves the formation of the indazole ring followed by the attachment of the benzenebutanoic acid moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the carbonyl group in the benzenebutanoic acid moiety can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Indazole N-oxides.
Reduction: Alcohol derivatives of benzenebutanoic acid.
Substitution: Substituted indazole and benzenebutanoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Could be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid involves its interaction with various molecular targets. The indazole moiety can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in inflammatory and respiratory diseases . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2H-indazole: Known for its antimicrobial activity.
2-(2H-Indazol-2-yl)benzonitrile: Exhibits antiprotozoal activity.
2,3-Diphenyl-2H-indazole: Shows growth inhibition against Candida species.
Uniqueness
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is unique due to its combination of the indazole ring with the benzenebutanoic acid moiety, which may enhance its biological activity and therapeutic potential compared to other indazole derivatives.
Propiedades
Número CAS |
81265-59-0 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
4-(4-indazol-2-ylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16(9-10-17(21)22)12-5-7-14(8-6-12)19-11-13-3-1-2-4-15(13)18-19/h1-8,11H,9-10H2,(H,21,22) |
Clave InChI |
QFQYOGZRSSOJCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



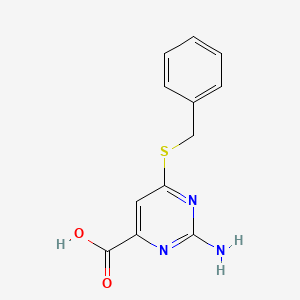

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
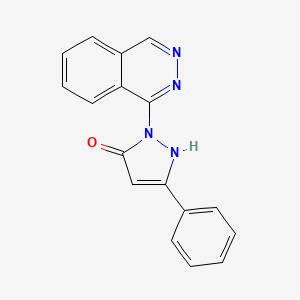
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
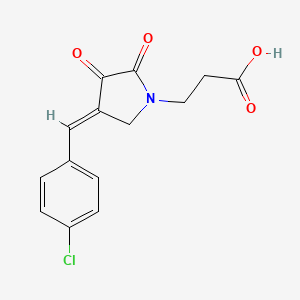
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
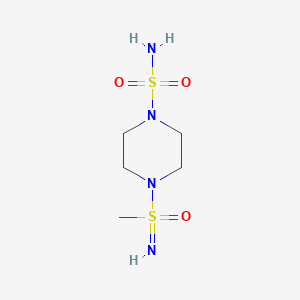
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
